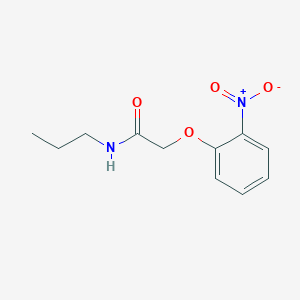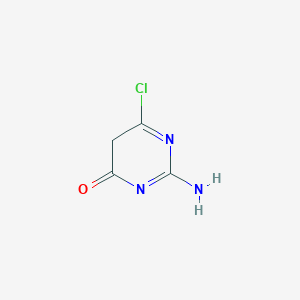
2-(2-nitrophenoxy)-N-propylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-nitrophenoxy)-N-propylacetamide, also known as NPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of 2-(2-nitrophenoxy)-N-propylacetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In particular, 2-(2-nitrophenoxy)-N-propylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. Additionally, 2-(2-nitrophenoxy)-N-propylacetamide has been found to modulate the activity of certain neurotransmitter receptors, which may contribute to its potential as a treatment for neurodegenerative diseases.
Biochemical and Physiological Effects:
2-(2-nitrophenoxy)-N-propylacetamide has been shown to have several biochemical and physiological effects, including anti-inflammatory and analgesic properties. In animal studies, 2-(2-nitrophenoxy)-N-propylacetamide has been found to reduce inflammation and pain in models of arthritis and neuropathic pain. Additionally, 2-(2-nitrophenoxy)-N-propylacetamide has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-nitrophenoxy)-N-propylacetamide has several advantages for use in lab experiments, including its relatively simple synthesis and its potential applications in medicinal chemistry and materials science. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for research on 2-(2-nitrophenoxy)-N-propylacetamide, including further studies on its mechanism of action and potential therapeutic applications. Additionally, there is potential for the development of novel materials and polymers based on the structure of 2-(2-nitrophenoxy)-N-propylacetamide. Further research is also needed to fully understand the potential toxicity and side effects of 2-(2-nitrophenoxy)-N-propylacetamide and to optimize its synthesis and purification methods.
In conclusion, 2-(2-nitrophenoxy)-N-propylacetamide, or 2-(2-nitrophenoxy)-N-propylacetamide, is a chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, and future directions for research have been studied extensively. Further research is needed to fully understand the potential of 2-(2-nitrophenoxy)-N-propylacetamide and to optimize its use in lab experiments and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(2-nitrophenoxy)-N-propylacetamide involves several steps, including the reaction of 2-nitrophenol with propionyl chloride to form 2-nitrophenyl propionate. This intermediate is then reacted with propylamine to yield 2-(2-nitrophenoxy)-N-propylacetamide. This method has been optimized and modified to improve the yield and purity of the final product.
Applications De Recherche Scientifique
2-(2-nitrophenoxy)-N-propylacetamide has been found to have potential applications in various scientific fields, including medicinal chemistry and materials science. In medicinal chemistry, 2-(2-nitrophenoxy)-N-propylacetamide has been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases. In materials science, 2-(2-nitrophenoxy)-N-propylacetamide has been used as a building block for the synthesis of functionalized polymers and materials.
Propriétés
IUPAC Name |
2-(2-nitrophenoxy)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-2-7-12-11(14)8-17-10-6-4-3-5-9(10)13(15)16/h3-6H,2,7-8H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGGCGZIYMJGNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-2-benzofurancarboxylic acid [1-(4-acetamidoanilino)-1-oxopropan-2-yl] ester](/img/structure/B7470038.png)

![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7470050.png)
![N-[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7470062.png)

![N-(5-chloranylpyridin-2-yl)-2-[(5,6-dimethyl-4-oxidanylidene-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide](/img/structure/B7470067.png)


![2-[[4-amino-5-(2-methoxy-5-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide](/img/structure/B7470090.png)
![[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7470097.png)
![N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7470111.png)

![5-chloro-N-[4-(3-methylphenoxy)phenyl]-1,3-benzoxazol-2-amine](/img/structure/B7470126.png)
